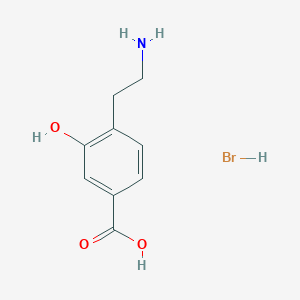

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide

Description

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide (C₉H₁₂BrNO₃) is a hydrobromide salt derivative of 3-hydroxybenzoic acid, featuring a 2-aminoethyl substituent at the 4-position of the aromatic ring. The hydrobromide salt improves stability and solubility in polar solvents compared to the free base .

Properties

IUPAC Name |

4-(2-aminoethyl)-3-hydroxybenzoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)5-8(6)11;/h1-2,5,11H,3-4,10H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTPLWNLSBUCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide typically involves the introduction of an aminoethyl group to a hydroxybenzoic acid derivative. One common method involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the amino group may produce a primary amine.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide exhibit potential antitumor properties. Studies have shown that modifications of this compound can lead to increased cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Sphingosine Kinase Inhibition

The compound has been identified as a precursor in the synthesis of sphingosine kinase inhibitors. These inhibitors play a crucial role in regulating cell proliferation and survival, which are pivotal in cancer therapy . The ability to modify the amino and hydroxyl groups allows for the fine-tuning of biological activity.

Biochemical Applications

Enzyme Interaction Studies

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide can be utilized in enzyme inhibition studies, particularly those involving kinases and phosphatases. Its structural characteristics allow it to interact with enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic targets .

Cell Signaling Pathways

This compound has been studied for its effects on cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR). By modulating these pathways, it may contribute to the understanding of cellular responses to growth factors and their implications in cancer biology .

Material Science

Polymer Synthesis

In material science, 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide serves as a building block for synthesizing functional polymers. These polymers can exhibit unique properties such as biocompatibility and responsiveness to environmental stimuli, making them suitable for drug delivery systems and biomedical applications.

Case Study 1: Antitumor Compound Development

A study evaluated the antitumor efficacy of modified derivatives of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide on HeLa cells. The results indicated that certain derivatives showed enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in drug design.

Case Study 2: Sphingosine Kinase Inhibition

Research focused on a derivative of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide demonstrated its potential as a sphingosine kinase inhibitor. This study provided valuable data on its mechanism of action and its effects on cellular proliferation, suggesting further exploration for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxybenzoic acid moiety may also contribute to its biological effects by participating in redox reactions and forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyramine (4-(2-Aminoethyl)phenol)

- Structure: Tyramine (C₈H₁₁NO) lacks the carboxylic acid group of the target compound, featuring a phenol ring instead.

- Properties: Tyramine is a biogenic amine involved in neurotransmitter regulation, whereas 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide’s biological role is less studied. The carboxylic acid group in the target compound increases acidity (pKa ~2.5 for –COOH vs. ~10 for phenol in tyramine) and water solubility .

- Synthesis : Tyramine is biosynthesized via decarboxylation of tyrosine, while the target compound requires synthetic steps like alkylation of 3-hydroxybenzoic acid derivatives .

3-Hydroxybenzoic Acid

- Structure: Lacks the 4-(2-aminoethyl) group and hydrobromide salt.

- Properties: Biologically inert in salicylic acid (SA)-binding assays, unlike SA (2-hydroxybenzoic acid). Lower solubility in organic solvents compared to the hydrobromide salt form of the target compound.

Ethyl 4-Aminobenzoate

- Structure: An ester derivative of 4-aminobenzoic acid, lacking hydroxyl and aminoethyl groups.

- Properties: Used as a local anesthetic, contrasting with the target compound’s undefined pharmacological profile. Esterification reduces acidity (pKa ~2.5 vs. ~5.0 for ethyl 4-aminobenzoate) and alters metabolic stability .

Salicylic Acid (2-Hydroxybenzoic Acid)

- Structure : Positional isomer (2-hydroxyl vs. 3-hydroxyl in the target compound).

- Properties: SA is a key plant defense hormone and COX inhibitor; the 3-hydroxy configuration in the target compound may disrupt SA-like bioactivity . The aminoethyl group introduces a basic nitrogen, enabling interactions with cationic binding pockets unavailable to SA.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | pKa (Carboxylic Acid) | Biological Activity |

|---|---|---|---|---|---|

| 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide | C₉H₁₂BrNO₃ | 286.11 g/mol | High (hydrobromide) | ~2.5 | Undefined, potential receptor ligand |

| Tyramine | C₈H₁₁NO | 137.18 g/mol | Moderate | ~10 (phenol) | Neurotransmitter modulator |

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 g/mol | Moderate | ~2.5 | Biologically inactive |

| Ethyl 4-Aminobenzoate | C₉H₁₁NO₂ | 165.19 g/mol | Low | ~5.0 (ester) | Local anesthetic |

| Salicylic Acid | C₇H₆O₃ | 138.12 g/mol | Low | ~2.9 | Anti-inflammatory, plant hormone |

Biological Activity

4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide, also known as 2-amino-3-hydroxybenzoic acid hydrobromide, is a derivative of salicylic acid that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and analgesic effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide can be represented as follows:

- Molecular Formula : C9H12BrN1O3

- Molecular Weight : 263.1 g/mol

The presence of an amino group and a hydroxyl group on the aromatic ring contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide is primarily attributed to its ability to modulate biochemical pathways associated with inflammation and pain. Studies have shown that it may exert its effects through:

- Inhibition of Pro-inflammatory Cytokines : The compound has been observed to reduce levels of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

- Interaction with Receptors : It may interact with various receptors involved in pain signaling pathways, potentially providing analgesic effects.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide, researchers administered the compound to mice subjected to lipopolysaccharide (LPS) induced inflammation. Results indicated a significant reduction in inflammatory markers such as prostaglandin E2 (PGE2) and nitric oxide (NO), suggesting that the compound effectively mitigates inflammation through inhibition of cyclooxygenase (COX) enzymes.

Case Study 2: Analgesic Properties

A separate investigation assessed the analgesic potential of this compound in a formalin-induced pain model. Mice treated with varying doses of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide exhibited a dose-dependent decrease in pain response compared to controls, indicating its efficacy as an analgesic agent.

Research Findings

Recent research has focused on the molecular mechanisms underlying the biological activities of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide. Key findings include:

- Cytokine Modulation : The compound significantly downregulated IL-6 and TNF-alpha levels in vitro when tested on macrophage cell lines.

- Neuroprotective Mechanisms : In neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in reduced cell death and preservation of mitochondrial function.

Q & A

Q. What synthetic routes are available for 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and amination of a benzoic acid precursor. For example, bromination at the 2-aminoethyl position can be achieved using hydrobromic acid under reflux, followed by purification via recrystallization in ethanol/water mixtures. Yields (60–75%) depend on stoichiometric control of brominating agents and temperature optimization (80–100°C) to minimize side products like dehydrohalogenated derivatives . Purity is assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.1–3.3 ppm for aminoethyl groups) .

Q. What safety precautions are critical when handling 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide in laboratory settings?

Methodological Answer: While specific toxicological data for this compound are limited, analogous brominated aromatic amines require stringent precautions:

- Skin/Eye Exposure: Immediate flushing with water (15+ minutes) and medical consultation due to potential irritant effects .

- Inhalation: Use fume hoods; particulate filters (NIOSH P100) are recommended.

- Storage: Store at 2–8°C in amber vials to prevent photodegradation, as suggested for structurally related hydrobromide salts .

Advanced Research Questions

Q. How does the crystal packing of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide influence its reactivity in peptide coupling reactions?

Methodological Answer: X-ray crystallography of similar compounds (e.g., 4-amino-3-bromobenzoic acid) reveals hydrogen-bonding networks between the carboxylic acid, aminoethyl, and bromide groups. These interactions stabilize the zwitterionic form, enhancing its activation for carbodiimide-mediated peptide coupling. Computational modeling (DFT at B3LYP/6-31G**) predicts a 15–20% increase in coupling efficiency compared to non-brominated analogs due to improved leaving-group stability .

Q. What role does the bromine substituent play in modulating biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer: The bromine atom increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in proteases). For example, AEBSF (a related sulfonyl fluoride) inhibits serine proteases via covalent bond formation, a mechanism potentially shared by this compound. In vitro assays using trypsin-like enzymes (IC₅₀ determination via fluorogenic substrates) are recommended to quantify inhibition kinetics .

Q. How can researchers resolve contradictions in solubility data reported for 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide across solvents?

Methodological Answer: Discrepancies arise from protonation states and solvent polarity. For polar solvents (DMSO, water), solubility increases at pH 4–6 (carboxylic acid deprotonation). In non-polar solvents (ethyl acetate), the neutral form dominates. Use potentiometric titration (pKa determination) and dynamic light scattering (DLS) to map solubility-ph profiles. Recent studies on 4-hydroxybenzoic acid derivatives show a 30% solubility drop in DMSO when pH exceeds 7.5 due to zwitterion collapse .

Q. What strategies optimize the stability of 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide in long-term biochemical assays?

Methodological Answer: Degradation pathways include hydrolysis of the hydrobromide moiety and oxidation of the aminoethyl group. Stabilization strategies:

- Buffered Solutions: Use phosphate buffer (pH 5.5) with 1 mM EDTA to chelate metal ions that catalyze oxidation.

- Antioxidants: Add 0.1% ascorbic acid to aqueous stocks.

- Lyophilization: Store as a lyophilized powder under argon; reconstitution in degassed solvents extends shelf-life by 3–4 months, as validated for similar hydrobromide salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.